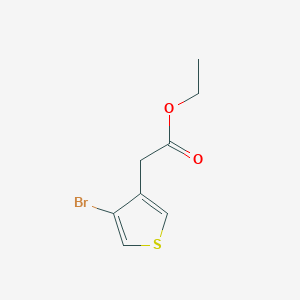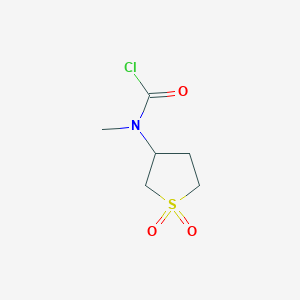
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine
Vue d'ensemble
Description
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, also known as 5CM1BT, is a relatively new and exciting compound in the world of scientific research. It has been used in a variety of experiments, ranging from synthesizing new materials to understanding the biochemical and physiological effects of compounds.
Applications De Recherche Scientifique
Biased Agonists for Serotonin Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise as antidepressant drug candidates, exhibiting high selectivity and potency in stimulating ERK1/2 phosphorylation, which is a key pathway in antidepressant action (Sniecikowska et al., 2019).
Photocytotoxic Properties in Cancer Therapy
Iron(III) complexes incorporating derivatives of (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine have been investigated for their photocytotoxic properties. These complexes exhibit significant activity against various cancer cell lines by inducing apoptosis and generating reactive oxygen species when exposed to red light (Basu et al., 2014).
Anticonvulsant Agents
A series of Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have shown potential as anticonvulsant agents. These compounds were observed to provide seizure protection in various models, highlighting their potential in epilepsy treatment (Pandey & Srivastava, 2011).
Cytotoxic Agents for Cancer Treatment
N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, similar in structure to (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, have been synthesized and evaluated for their anti-tumor potential. Some compounds in this series demonstrated cytotoxic activity against various cancer cell lines, potentially offering new avenues for cancer therapy (Ramazani et al., 2014).
Novel Agonists for 5-HT1A Receptor
Research into 5-HT1A receptor compounds has led to the development of novel 'biased agonists'. These compounds, including derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, preferentially target serotonin receptors in specific brain regions, potentially opening new therapeutic avenues for CNS disorders involving serotonergic neurotransmission (Sniecikowska et al., 2019).
Propriétés
IUPAC Name |
(5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIHPVXSYVZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)

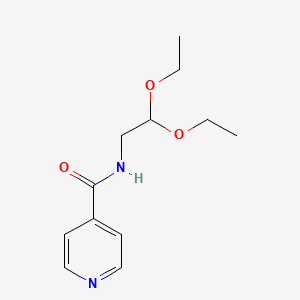
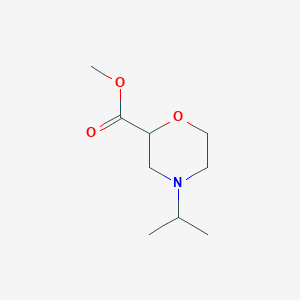


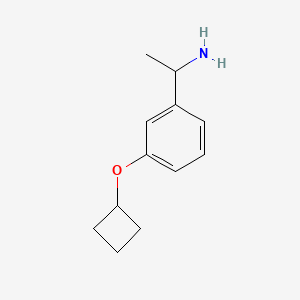


![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)
